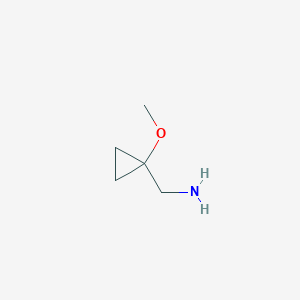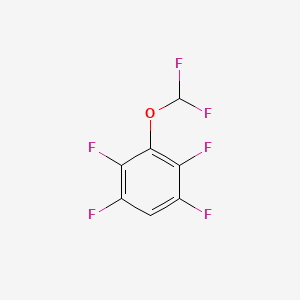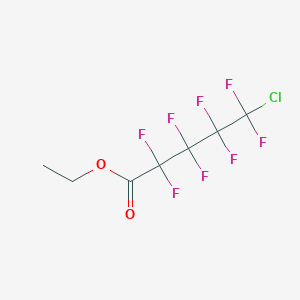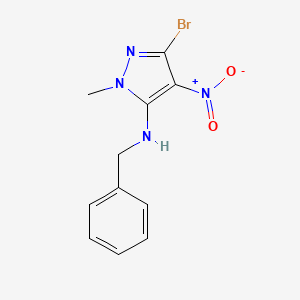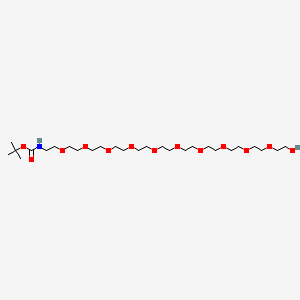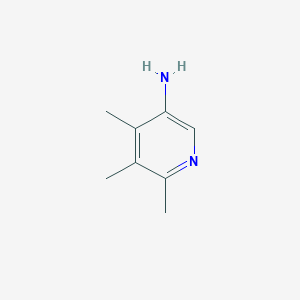
Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate
Descripción general
Descripción
Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate: is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an acrylate ester. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used as kinase modulators , suggesting that this compound may also interact with kinases or other proteins involved in signal transduction pathways.
Mode of Action
Biochemical Pathways
The compound’s potential role as a kinase modulator suggests that it may affect signal transduction pathways
Result of Action
As a potential kinase modulator, it could influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate typically involves the esterification of 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Addition: The double bond in the acrylate moiety can participate in electrophilic addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield saturated esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Addition: Halogens (e.g., bromine) in inert solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Electrophilic Addition: Formation of dihalo derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)propanoate.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance .
Biology and Medicine: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility .
Comparación Con Compuestos Similares
- Ethyl 3-(4-chloro-3-(trifluoromethyl)phenyl)acrylate
- Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)propanoate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
ethyl (E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(10(13)7-8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQMLDQVLRDWJJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


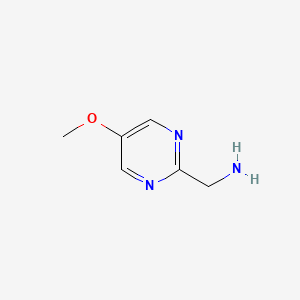


![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)
